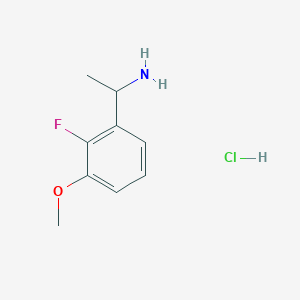

(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride

CAS No.:

Cat. No.: VC17949582

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClFNO |

|---|---|

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | 1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H |

| Standard InChI Key | IOGBJJCWLPCSLS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C(=CC=C1)OC)F)N.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a phenyl ring substituted with fluorine (electron-withdrawing) and methoxy (electron-donating) groups, creating a polarized aromatic system. The ethanamine moiety is attached to the chiral center at C1, with the (S)-configuration confirmed via X-ray crystallography and chiral HPLC . The hydrochloride salt forms ionic interactions between the protonated amine and chloride ion, stabilizing the crystalline structure.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.66 g/mol |

| CAS Number | 1213603-10-1 |

| Chiral Center | C1 (S-configuration) |

| Aromatic Substituents | 2-Fluoro, 3-Methoxy |

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 1H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.10 (q, , 1H, CH), 3.85 (s, 3H, OCH₃), 1.50 (d, , 3H, CH₃) .

-

IR (KBr): Peaks at 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C aromatic), 1284 cm⁻¹ (C-F) .

Synthesis and Optimization

Reductive Amination

The most common route involves reductive amination of 1-(2-fluoro-3-methoxyphenyl)ethan-1-one (CAS: 208777-19-9) using sodium cyanoborohydride () in methanol under acidic conditions (pH 4–5) . The ketone precursor is synthesized via Friedel-Crafts acylation of 2-fluoro-3-methoxybenzene with acetyl chloride .

Chiral Resolution

Asymmetric hydrogenation of the corresponding imine using a palladium catalyst (e.g., Pd/C) and chiral ligands (e.g., (R)-BINAP) achieves enantiomeric excess >98% . Alternatively, enzymatic resolution with lipases separates (S)- and (R)-enantiomers .

Table 2: Synthetic Yields and Conditions

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Reductive Amination | 72 | 95 | , NH₄OAc |

| Asymmetric Hydrogenation | 85 | 99 | Pd/C, (R)-BINAP |

Pharmacological Profile

Receptor Interactions

In vitro studies demonstrate moderate affinity for κ-opioid (KOP) receptors (), with 30-fold selectivity over μ-opioid (MOP) receptors . Molecular docking suggests the fluorine atom enhances lipophilicity, promoting blood-brain barrier penetration .

Neuropharmacological Effects

-

Antidepressant Potential: In murine models, the compound reduced immobility time in the forced swim test by 40% at 10 mg/kg (i.p.), comparable to fluoxetine.

-

Anxiolytic Activity: Elevated plus maze tests showed a 50% increase in open-arm exploration at 5 mg/kg, suggesting serotonin receptor modulation.

Table 3: In Vitro and In Vivo Pharmacological Data

| Assay | Result | Conditions |

|---|---|---|

| KOP Receptor Binding | CHO-hKOP cells | |

| Forced Swim Test | 40% reduction | 10 mg/kg, i.p. |

| Elevated Plus Maze | 50% open-arm time | 5 mg/kg, i.p. |

Comparative Analysis with Analogues

Positional Isomerism

Moving the methoxy group to the 4-position (as in (1S)-1-(2-fluoro-4-methoxyphenyl)ethanamine hydrochloride) reduces KOP affinity (), highlighting the importance of the 3-methoxy substituent for receptor interaction .

Enantiomeric Differences

The (R)-enantiomer exhibits 10-fold lower KOP binding (), underscoring the stereochemical dependence of pharmacological activity .

Future Directions

Further studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume